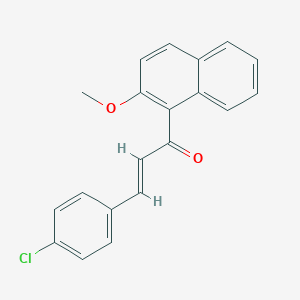![molecular formula C23H29NO5S B378444 ETHYL 5,5-DIMETHYL-2-[4-(2-METHYLPROPOXY)BENZAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B378444.png)
ETHYL 5,5-DIMETHYL-2-[4-(2-METHYLPROPOXY)BENZAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(4-isobutoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of thienopyran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5,5-DIMETHYL-2-[4-(2-METHYLPROPOXY)BENZAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-isobutoxybenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to cyclization reactions with thieno[2,3-c]pyran derivatives under controlled conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(4-isobutoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 2-[(4-isobutoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ETHYL 5,5-DIMETHYL-2-[4-(2-METHYLPROPOXY)BENZAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-phenylacetate: Another ester with different biological activities.
Ethyl acetoacetate: Known for its use in the synthesis of various heterocyclic compounds.
Acetylacetone: A versatile reagent in organic synthesis.
Uniqueness
Ethyl 2-[(4-isobutoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is unique due to its specific structural features and the presence of the thienopyran ring system. This gives it distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C23H29NO5S |
|---|---|
Peso molecular |
431.5g/mol |
Nombre IUPAC |
ethyl 5,5-dimethyl-2-[[4-(2-methylpropoxy)benzoyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C23H29NO5S/c1-6-27-22(26)19-17-11-23(4,5)29-13-18(17)30-21(19)24-20(25)15-7-9-16(10-8-15)28-12-14(2)3/h7-10,14H,6,11-13H2,1-5H3,(H,24,25) |
Clave InChI |
ZYFCHQGCMQHLNV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C3=CC=C(C=C3)OCC(C)C |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C3=CC=C(C=C3)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-(2-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B378362.png)
![ethyl 2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B378363.png)
![5-(4-bromophenyl)-2-(3-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378365.png)
![Ethyl 4-(6-methoxy-2-naphthyl)-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B378366.png)
![Ethyl 4-methyl-2-[(phenoxyacetyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B378367.png)
![12,12-dimethyl-2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene](/img/structure/B378369.png)
![ethyl 2-[[4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378370.png)
![Ethyl 2-[[4-[[3-ethoxycarbonyl-4-(2-methylpropyl)thiophen-2-yl]amino]-4-oxobutanoyl]amino]-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B378372.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B378376.png)
![4-bromo-N'-[1-(4,4-dimethyl-2,6-dioxocyclohexyl)ethylidene]benzohydrazide](/img/structure/B378378.png)
![3-bromo-N-[1-[(4-bromoanilino)carbonyl]-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B378379.png)
![ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378380.png)

